Fmoc-2,4-dinitro-DL-phenylglycine
Overview
Description
Fmoc-2,4-dinitro-DL-phenylglycine: is a biochemical compound used primarily in proteomics research. It is a derivative of phenylglycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and two nitro groups at the 2 and 4 positions on the phenyl ring. The molecular formula of this compound is C23H17N3O8, and it has a molecular weight of 463.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dinitro-DL-phenylglycine typically involves the protection of the amino group of phenylglycine with the Fmoc group, followed by nitration to introduce the nitro groups at the 2 and 4 positions on the phenyl ring. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and protection steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2,4-dinitro-DL-phenylglycine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
Chemistry: Fmoc-2,4-dinitro-DL-phenylglycine is used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of nitroaromatic compounds in biological systems .
Medicine: The compound is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and studying drug-protein interactions .
Industry: this compound is used in the production of specialized peptides and proteins for industrial applications, including the development of biosensors and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-2,4-dinitro-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides steric hindrance, preventing unwanted side reactions during peptide synthesis. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Fmoc-phenylglycine: Lacks the nitro groups, making it less reactive in redox reactions.
2,4-dinitrophenylglycine: Lacks the Fmoc group, making it less suitable for peptide synthesis.
Fmoc-2,4-dinitro-L-phenylalanine: Similar structure but with an additional methylene group, affecting its steric and electronic properties.
Uniqueness: Fmoc-2,4-dinitro-DL-phenylglycine is unique due to the presence of both the Fmoc protective group and the nitro groups, making it highly versatile for use in peptide synthesis and redox chemistry. Its dual functionality allows for precise control over peptide assembly and modification.
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O8/c27-22(28)21(18-10-9-13(25(30)31)11-20(18)26(32)33)24-23(29)34-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,24,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOKHSBJCERPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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